Chiral Purity: (S)- vs (R)-Enantiomer
The (S)-enantiomer of Fmoc-3-amino-3-(3-cyanophenyl)propionic acid (CAS 507472-23-3) exhibits a defined stereochemical configuration, with commercial specifications requiring chiral purity ≥98% as determined by HPLC . In contrast, the (R)-enantiomer (CAS 517905-91-8) is a distinct compound with reversed stereochemistry at the β-carbon, which can lead to opposite helical propensities in β-peptides . Chiral HPLC analysis of the (S)-isomer under standard conditions (Chiralpak IA column, hexane:isopropanol mobile phase) demonstrates baseline separation from the (R)-enantiomer with a retention time difference of approximately 2.5 minutes .
Comparator: (R)-enantiomer, ≥95% chiral purity.
| Evidence Dimension | Stereochemical purity and enantiomeric identity |
|---|---|
| Target Compound Data | ≥98% chiral purity (HPLC); specific optical rotation [α]D = -36.86° (c=0.69, MeOH) for the (R)-4-cyano analog; (S)-isomer expected opposite sign |
| Comparator Or Baseline | (R)-Fmoc-β-Phe(3-CN)-OH (CAS 517905-91-8); ≥95% chiral purity |
| Quantified Difference | Enantiomeric excess difference ≥3% in commercial specifications; opposite stereochemistry yields distinct conformational preferences |
| Conditions | Chiral HPLC on Chiralpak IA column; hexane:isopropanol mobile phase; UV detection at 254 nm |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for peptide chemists synthesizing β-peptides with defined 3D structures; substitution with the (R)-enantiomer can invert helical handedness or abolish bioactivity.
